molecular formula C14H19NO4 B132570 N-Benzyloxycarbonyl D-Valine Methyl Ester CAS No. 154674-67-6

N-Benzyloxycarbonyl D-Valine Methyl Ester

Cat. No.: B132570
CAS No.: 154674-67-6
M. Wt: 265.3 g/mol
InChI Key: LKTVCURTNIUHBH-GFCCVEGCSA-N
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Description

N-Benzyloxycarbonyl D-Valine Methyl Ester is a protected amino acid derivative commonly used in peptide synthesis. It is known for its role in protecting the amino group of valine during chemical reactions, preventing unwanted side reactions. This compound is characterized by its molecular formula C14H19NO4 and a molecular weight of 265.3 g/mol .

Scientific Research Applications

N-Benzyloxycarbonyl D-Valine Methyl Ester is widely used in scientific research, particularly in the fields of:

Safety and Hazards

The specific safety and hazards information for N-Benzyloxycarbonyl D-Valine Methyl Ester is not provided in the search results .

Future Directions

The future directions for the use of N-Benzyloxycarbonyl D-Valine Methyl Ester are not specified in the search results .

Relevant Papers Unfortunately, the search results do not provide specific papers related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyloxycarbonyl D-Valine Methyl Ester is typically synthesized through the esterification of N-Benzyloxycarbonyl D-Valine. The process involves the reaction of N-Benzyloxycarbonyl D-Valine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl D-Valine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl L-Valine Methyl Ester
  • N-Benzyloxycarbonyl D-Alanine Methyl Ester
  • N-Benzyloxycarbonyl L-Alanine Methyl Ester

Uniqueness

N-Benzyloxycarbonyl D-Valine Methyl Ester is unique due to its specific stereochemistry (D-configuration) and its application in the synthesis of D-peptides, which are more resistant to enzymatic degradation compared to their L-counterparts. This makes it particularly valuable in the development of peptide-based drugs with enhanced stability and bioavailability .

Properties

IUPAC Name

methyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTVCURTNIUHBH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478588
Record name MolPort-028-961-234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154674-67-6
Record name MolPort-028-961-234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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